molecular formula C9H14O2 B1610722 4-Acetyl-4-methylcyclohexanone CAS No. 6848-93-7

4-Acetyl-4-methylcyclohexanone

Cat. No. B1610722
CAS RN: 6848-93-7
M. Wt: 154.21 g/mol
InChI Key: LMIJJZWNWAPJBX-UHFFFAOYSA-N
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Description

4-Acetyl-4-methylcyclohexanone is an organic compound . It is also known by other names such as 4-Acetyl-1-methyl-1-cyclohexene, Ethanone, 1- (4-methyl-3-cyclohexen-1-yl)-, 1- (4-Methyl-3-cyclohexen-1-yl)ethanone, and others .


Synthesis Analysis

The synthesis of 4-Acetyl-4-methylcyclohexanone involves acetic anhydride and heating for 14 hours . The yield of the reaction is approximately 63% . Another method involves the use of 4-methylcyclohexanol, 85% phosphoric acid, and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular formula of 4-Acetyl-4-methylcyclohexanone is C9H14O2 . The molecular weight is 154.21 . The IUPAC Standard InChI is InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The boiling point of 4-Acetyl-4-methylcyclohexanone is 242℃ . Its density is 1.010 and the refractive index is 1.4744 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Acetyl-4-methylcyclohexanone serves as a starting material in various synthetic processes. For instance, its use in the synthesis of 4-methylnonanoic acid involves multiple chemical reactions, including condensation, dehydration, hydrogenation, oxidation, and decarboxylation (Su An-qi, 2010).
  • It is also involved in competitive hydrogenation studies, as observed in experiments comparing its reactivity with cyclohexanone over group VIII metal catalysts (Kazunori Tanaka et al., 1974).
  • Another application includes its role in the synthesis of 4-methyloctanoic acid, a significant flavoring substance, through processes like aldol condensation and oxidation (Cao Hong-mei, 2009).

Molecular Studies and Catalysis

  • In molecular studies, 4-Acetyl-4-methylcyclohexanone's conformers have been explored, demonstrating its ability to exist in different structural forms, impacting its chemical properties and reactivity (Ying-Sing Li, 1983).
  • It has been utilized in catalytic oxidation studies, such as the oxidation of cyclohexanone to dicarboxylic acids, highlighting its role in developing efficient catalysts for chemical transformations (M. Besson et al., 2005).

Biological and Stereochemical Studies

  • Biological transformations of 4-Acetyl-4-methylcyclohexanone by fungi have been investigated, showing its role in producing specific stereochemical alcohol forms (M. Miyazawa et al., 2000).
  • The compound also plays a part in stereochemical studies, aiding in understanding conformational equilibria in cyclohexanones, crucial for pharmaceutical and synthetic applications (W. D. Cotterill & M. Robinson, 1964).

Advanced Analytical Methods

  • Advanced analytical techniques like 13C NMR spectroscopy have been used to determine the composition of mixtures containing 4-Acetyl-4-methylcyclohexanone, demonstrating its relevance in analytical chemistry (J. W. Lefevre & A. Silveira, 2000).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

4-acetyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7(10)9(2)5-3-8(11)4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIJJZWNWAPJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505968
Record name 4-Acetyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4-methylcyclohexanone

CAS RN

6848-93-7
Record name 4-Acetyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Ahmed, SMI Moeiz, SA Ahmed, F Kiuchi, Y Tsuda - Tetrahedron, 2001 - Elsevier
… ]undecan-2,6-dione 9c which we had isolated from the reaction of the morpholine enamine of 4-acetyl-4-methylcyclohexanone 3c with acryloyl chloride. We now herein report the …
Number of citations: 5 www.sciencedirect.com
M áGiasuddin Ahmed, SMI Moeiz… - Journal of Chemical …, 1999 - pubs.rsc.org
… The morpholine enamines 4a, 4b and 4c (Scheme 1) of 4-acetyl-4-phenylcyclohexanone 3a, 4-acetyl-4-isopropenylcyclohexanone 3b and 4-acetyl-4-methylcyclohexanone 3c …
Number of citations: 2 pubs.rsc.org
JS Hill - 1966 - search.proquest.com
… The ketol (59; R=H) is available from (59; R=le) by demethylation with pyridine hydrochloride," O from 4-acetyl-4-methylcyclohexanone by base- or acid-catalysod …
Number of citations: 0 search.proquest.com

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